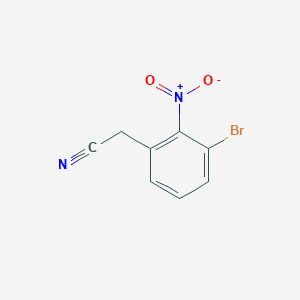
(3-Bromo-2-nitrophenyl)acetonitrile
Overview
Description
(3-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 241.04 .Mechanism of Action
- Electrophilic Substitution : Given that it contains an indole nucleus, similar to benzene, it may undergo electrophilic substitution reactions due to the excess π-electrons delocalization .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Mode of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
The advantages of using 3-Br-2-NPAN in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is relatively non-toxic and has a low molecular weight, making it suitable for a variety of biochemical and physiological studies. The main limitation of using 3-Br-2-NPAN is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
The potential future directions for 3-Br-2-NPAN include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications in organic synthesis, fluorescence-based imaging, and enzymatic studies is warranted. Finally, 3-Br-2-NPAN could be used to study the binding of small molecules to proteins and other macromolecules, as well as the effects of small molecules on protein function.
Scientific Research Applications
3-Br-2-NPAN has a variety of potential applications in scientific research. It can be used as a reagent for organic synthesis and as a fluorescent probe for fluorescence-based imaging. It can also be used as a substrate for enzymatic studies, as it is readily accepted by a variety of enzymes. In addition, 3-Br-2-NPAN can be used to study the binding of small molecules to proteins and other macromolecules.
properties
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBWKUPFVIBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80774853 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185200-50-4 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![Methyl (3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B1653376.png)
![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)
![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate](/img/structure/B1653380.png)

![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)

![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)




